molecular formula C15H19N3O B1324895 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-36-6

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Cat. No.: B1324895
CAS No.: 902836-36-6
M. Wt: 257.33 g/mol
InChI Key: UQYNXHHAADRRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is a chemical compound with the molecular formula C15H19N3O It is a derivative of piperidine and pyrazole, featuring a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or by hydrogenation of pyridine derivatives.

    Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring are key structural features that enable binding to these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperidine: Similar structure but lacks the pyrazole ring.

    4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Contains a pyrazole ring and a methoxyphenyl group but differs in the overall structure.

    1-(4-Methoxy-phenyl)-pyrrolidine: Similar methoxyphenyl group but different heterocyclic ring.

Uniqueness

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is unique due to the combination of the piperidine and pyrazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYNXHHAADRRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231883
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-36-6
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.